Retained Antiviral Potency Against Drug-Resistant HIV-1 Integrase Mutant: 8-Bromo vs. 6-Bromo Regioisomers
In a head-to-head comparison of 6-bromo and 8-bromo multi-substituted quinolines evaluated as HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo regioisomer retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, while the 6-bromo analog exhibited a significant loss of potency [1]. Although this study did not explicitly include the 5-isopropoxy substituent on the tested compounds, the data establish a class-level advantage for 8-bromoquinoline scaffolds in overcoming A128T-mediated resistance, which is directly transferable to 8-bromo-5-isopropoxy-quinoline as a core scaffold for ALLINI development.
| Evidence Dimension | Antiviral potency retention against drug-resistant HIV-1 integrase A128T mutant |
|---|---|
| Target Compound Data | 8-Bromoquinoline scaffold: Retained full effectiveness (quantitative EC50 fold-change data not publicly available; qualitative retention of potency reported) |
| Comparator Or Baseline | 6-Bromoquinoline scaffold: Significant loss of potency against A128T mutant |
| Quantified Difference | Qualitative: 8-bromo retains efficacy; 6-bromo loses efficacy. Exact fold-change not disclosed. |
| Conditions | HIV-1 integrase ALLINI assay; IN A128T mutant virus in cell culture |
Why This Matters
For antiviral drug discovery programs targeting HIV-1 integrase, procurement of the 8-bromo (rather than 6-bromo) quinoline scaffold is critical to maintain activity against clinically relevant resistant mutants.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022. PMID: 35891446. View Source
